

Application Notes and Protocols for Oleoyl 3-carbacyclic Phosphatidic Acid Treatment

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Compound of Interest

Compound Name: *Oleoyl 3-carbacyclic phosphatidic acid*

Cat. No.: *B109590*

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Introduction

Oleoyl 3-carbacyclic phosphatidic acid (cPA) is a synthetic analog of the naturally occurring bioactive lipid, cyclic phosphatidic acid. This stable analog is characterized by the replacement of the sn-3 oxygen with a carbon atom, rendering it resistant to ring-opening and degradation. Functionally, oleoyl cPA acts as a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.^{[1][2]} Unlike LPA, oleoyl cPA does not activate LPA receptors 1-4.^{[1][3]} Through its inhibition of ATX, oleoyl cPA effectively downregulates the LPA signaling pathway, which is critically involved in numerous cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the ATX-LPA axis has been implicated in the pathology of various cancers, making oleoyl cPA a valuable tool for cancer research and a potential therapeutic agent.^{[4][5]}

These application notes provide detailed protocols for utilizing **oleoyl 3-carbacyclic phosphatidic acid** in key in vitro assays to study its effects on cancer cell migration and invasion.

Data Presentation

The following tables summarize the quantitative data on the effects of **oleoyl 3-carbacyclic phosphatidic acid** (and its closely related carba-analogs) from key studies.

Table 1: Inhibition of Autotaxin Activity by 3-carba-cPA Analogs

Compound	IC50 (nM) vs. Autotaxin	Assay Conditions	Reference
3-ccPA (16:1)	80 ± 10	Recombinant human ATX, FS-3 substrate	[2]
3-ccPA (18:1)	120 ± 20	Recombinant human ATX, FS-3 substrate	[2]

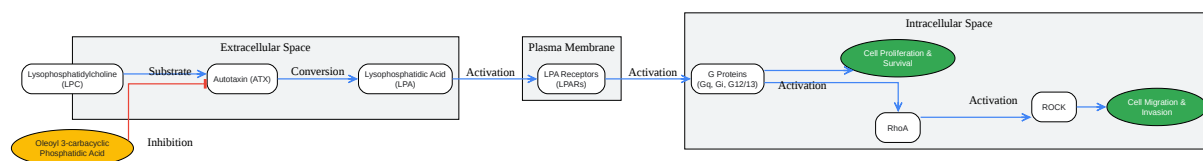
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

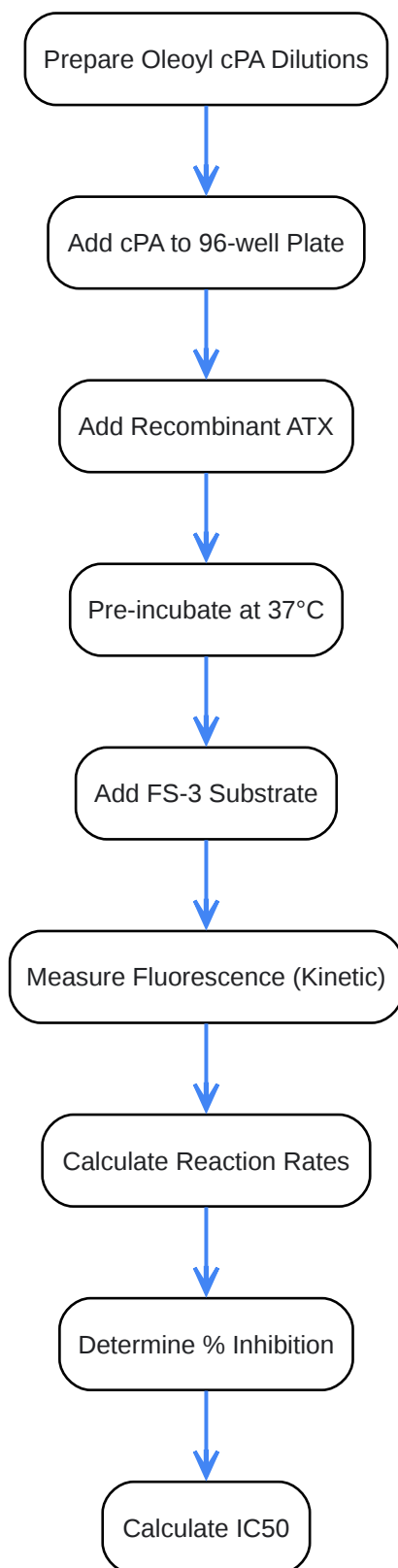
Table 2: Efficacy of **Oleoyl 3-carbacyclic Phosphatidic Acid** in In Vitro Cancer Models

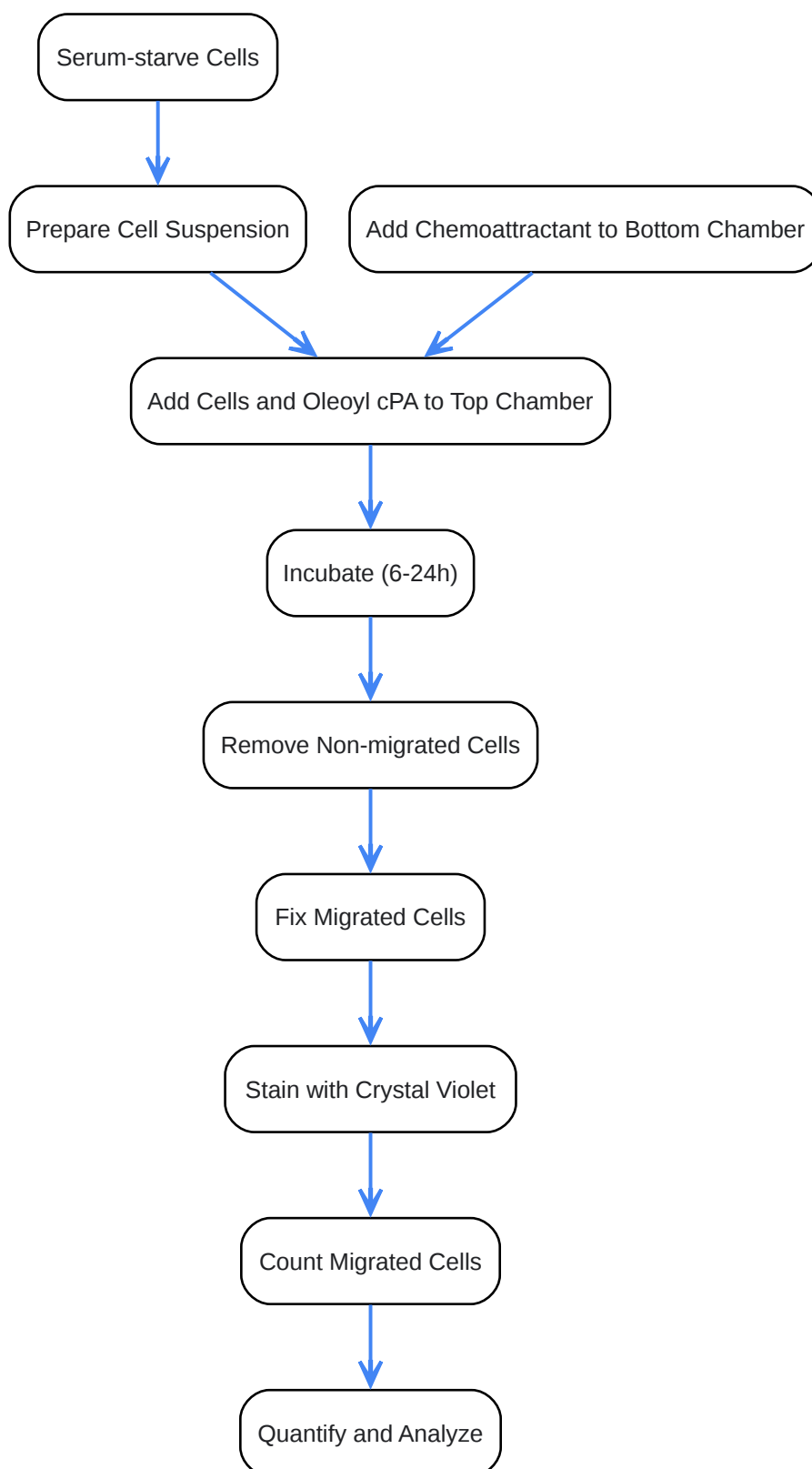
Cell Line	Assay	Treatment Concentration (μM)	Observed Effect	Reference
MM1 (human peritoneal mesothelioma)	Transcellular Migration (induced by FBS)	25	90.1% inhibition	[6][7]
MM1 (human peritoneal mesothelioma)	Transcellular Migration (induced by LPA)	25	99.9% inhibition	[6][7]
A2058 (human melanoma)	Invasion	1	Significant inhibition	[2]
B16-F10 (mouse melanoma)	Experimental Metastasis (in vivo)	Not specified in vitro	Inhibition of pulmonary metastasis	[1][8]

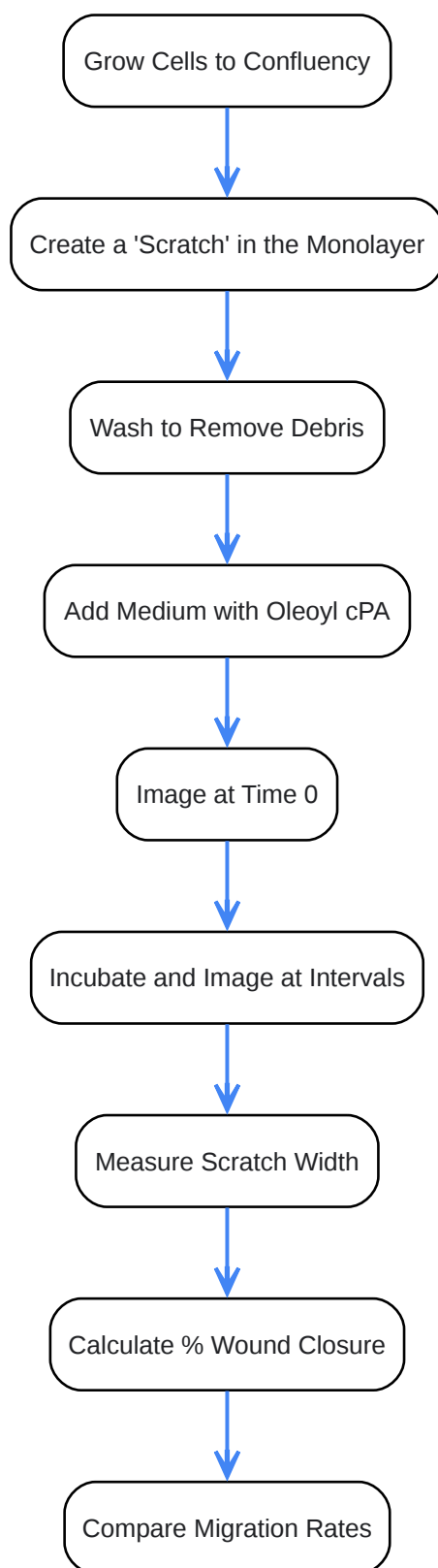
Signaling Pathway

The primary mechanism of action of **Oleoyl 3-carbacyclic phosphatidic acid** is the inhibition of the Autotaxin-LPA signaling axis.









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